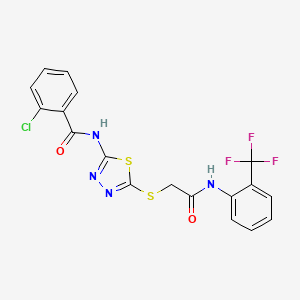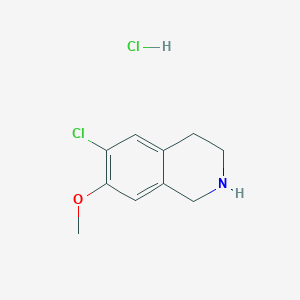![molecular formula C11H10F3N3 B2455919 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-64-6](/img/structure/B2455919.png)
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an aromatic amine with a trifluoromethyl group and a methyl group attached to the pyrazole ring . Aromatic amines are a significant class of organic compounds that contain an amino group connected to an aromatic hydrocarbon. They are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the trifluoromethyl group (-CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the trifluoromethyl group is known to significantly influence the properties of the molecule, such as its acidity and reactivity .Mecanismo De Acción
Target of Action
The primary targets of the compound “4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline” are currently unknown. The compound belongs to the class of trifluoromethylated compounds, which are of significant importance in the pharmaceutical industry . .
Mode of Action
Trifluoromethylated compounds are known to interact with various biological targets, influencing their function . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Trifluoromethylated compounds are widely used in pharmaceuticals and agrochemicals, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound bay-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter glut1, has a similar trifluoromethyl group . This suggests that “4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline” might also exhibit good cell permeability and bioavailability.
Result of Action
The presence of the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTP has several advantages for use in laboratory experiments. It is a stable compound, and is not easily degraded or oxidized. It is also soluble in most organic solvents, and can be easily stored at room temperature. However, MTP can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
The potential applications of MTP are vast, and there are many potential future directions for research. One potential direction is to explore the use of MTP as a therapeutic agent, as it has been shown to have antioxidant and anti-inflammatory properties. Another potential direction is to explore the use of MTP as a fluorescent dye in biological assays, as it has been shown to be highly fluorescent. Additionally, further research could be conducted to better understand the mechanism of action of MTP, as well as its potential toxicity in high concentrations.
Métodos De Síntesis
MTP can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxybenzaldehyde with 3-amino-1-propanol in the presence of a base such as sodium hydroxide. This reaction produces 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with an amine such as ethylamine, or the reaction of 4-methoxybenzaldehyde with an acid such as hydrochloric acid.
Aplicaciones Científicas De Investigación
MTP is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent dye in biological assays. It can also be used as an intermediate in the synthesis of other compounds, such as 4-aminopyrazole and 4-methylpyrazole. In addition, MTP can be used to study the structure and reactivity of organic molecules.
Safety and Hazards
Propiedades
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(11(12,13)14)16-17(7)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVCQAYJONFPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2455836.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2455837.png)
![2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2455838.png)
![1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B2455840.png)
![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2455845.png)
![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2455846.png)

![(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2455848.png)
![Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride](/img/structure/B2455852.png)

![2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2455854.png)


